3-ethyl-4-methoxyBenzenesulfonyl chloride
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Overview
Description
3-ethyl-4-methoxyBenzenesulfonyl chloride is an organic compound with the molecular formula C9H11ClO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity, particularly in substitution reactions, making it valuable in the preparation of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-4-methoxyBenzenesulfonyl chloride typically involves the sulfonylation of 3-ethyl-4-methoxybenzene. This process can be carried out using chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) as sulfonylating agents. The reaction is usually performed under controlled conditions to ensure the selective formation of the sulfonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-4-methoxyBenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It readily participates in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to the corresponding sulfonamide or sulfonic acid under appropriate conditions.
Oxidation Reactions: Although less common, oxidation of the methoxy group can occur, leading to the formation of sulfonic acids.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products
Substitution Products: Sulfonamides, sulfonate esters, and sulfonate thioesters.
Reduction Products: Sulfonamides and sulfonic acids.
Oxidation Products: Sulfonic acids.
Scientific Research Applications
3-ethyl-4-methoxyBenzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-ethyl-4-methoxyBenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various substitution products. This reactivity is exploited in the synthesis of a wide range of chemical compounds.
Comparison with Similar Compounds
Similar Compounds
4-methoxyBenzenesulfonyl chloride: Similar in structure but lacks the ethyl group.
3-ethylBenzenesulfonyl chloride: Similar but lacks the methoxy group.
4-ethyl-3-methoxyBenzenesulfonyl chloride: Similar but with different substitution pattern.
Uniqueness
3-ethyl-4-methoxyBenzenesulfonyl chloride is unique due to the presence of both the ethyl and methoxy groups, which can influence its reactivity and the types of products formed in chemical reactions. This dual substitution pattern provides distinct properties that can be advantageous in specific synthetic applications.
Properties
IUPAC Name |
3-ethyl-4-methoxybenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3S/c1-3-7-6-8(14(10,11)12)4-5-9(7)13-2/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFURLPDNDFSNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)S(=O)(=O)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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